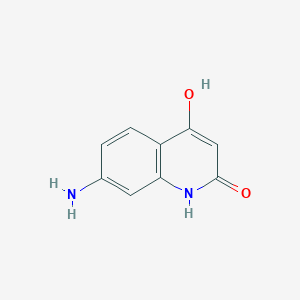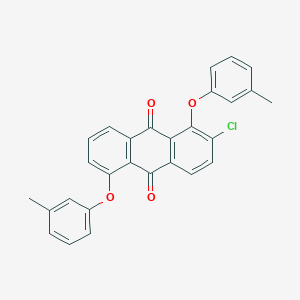
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine is a heterocyclic compound that contains both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the imidazole moiety. The ethoxy group is usually introduced via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
化学反応の分析
Types of Reactions
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the quinoline moiety can intercalate with DNA or interact with protein surfaces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(1H-imidazol-1-yl)quinoline: Lacks the ethoxy group, which may affect its solubility and biological activity.
6-Methoxy-4-(1H-imidazol-1-yl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.
4-(1H-imidazol-1-yl)quinolin-2-amine: Similar but without the ethoxy group, affecting its overall properties.
Uniqueness
6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a valuable compound for drug development and other applications.
特性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
6-ethoxy-4-imidazol-1-ylquinolin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-2-19-10-3-4-12-11(7-10)13(8-14(15)17-12)18-6-5-16-9-18/h3-9H,2H2,1H3,(H2,15,17) |
InChIキー |
RVXIPDMLJBFAHP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2N3C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


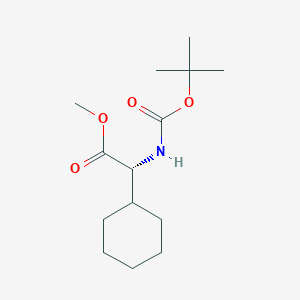
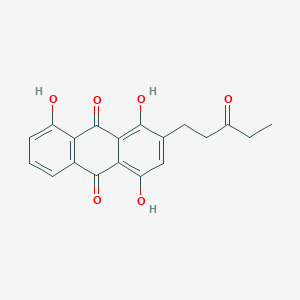
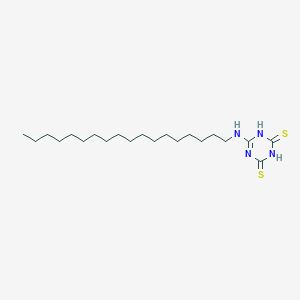

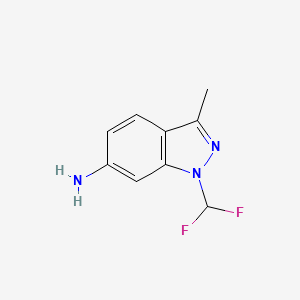
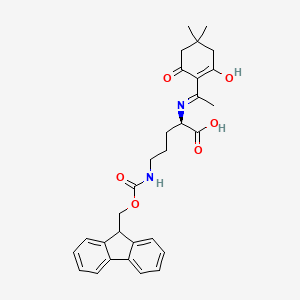


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

